molecular formula C7H11N3O B8032396 2-(Propylamino)pyrimidin-5-OL

2-(Propylamino)pyrimidin-5-OL

Cat. No.: B8032396
M. Wt: 153.18 g/mol
InChI Key: USMCCQYAHOQNQT-UHFFFAOYSA-N
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Description

2-(Propylamino)pyrimidin-5-OL is a pyrimidine derivative characterized by a hydroxyl group at position 5 and a propylamino (-NHCH₂CH₂CH₃) substituent at position 2 of the heteroaromatic ring. Its molecular formula is C₇H₁₂N₃O, with a molecular weight of 154.19 g/mol.

Properties

IUPAC Name

2-(propylamino)pyrimidin-5-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O/c1-2-3-8-7-9-4-6(11)5-10-7/h4-5,11H,2-3H2,1H3,(H,8,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USMCCQYAHOQNQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1=NC=C(C=N1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Halogenation-Amination Pathway

This route involves sequential halogenation, chlorination, amination, and hydrolysis steps, adapted from methodologies in pyrimidine derivatization.

Synthesis of 2-Hydroxy-5-bromopyrimidine

The process begins with bromination of 2-hydroxypyrimidine under controlled conditions. In a representative procedure, 35 g of 2-hydroxypyrimidine is dissolved in 250 mL deionized water and cooled to 5°C. Bromine (40 g) is added slowly, followed by stirring at room temperature for 45 minutes. The product, 2-hydroxy-5-bromopyrimidine, is isolated via filtration and recrystallized in 85% ethanol, yielding 52 g (91%).

Chlorination with Phosphorus Oxychloride

The hydroxyl group at position 2 is converted to a chloro substituent using phosphorus oxychloride (POCl₃). A mixture of 8 g 2-hydroxy-5-bromopyrimidine and 70 mL POCl₃ is refluxed with triethylamine (3.2 g) for 8 hours. Excess POCl₃ is recovered, and the intermediate 2-chloro-5-bromopyrimidine is isolated after cooling.

Amination with Propylamine

The chloro group undergoes nucleophilic substitution with propylamine. In a typical reaction, 2-chloro-5-bromopyrimidine is dissolved in anhydrous dimethylformamide (DMF) and treated with excess propylamine at 70–75°C for 18–24 hours. The reaction is monitored via thin-layer chromatography (TLC), and the product, 2-(propylamino)-5-bromopyrimidine, is purified via silica gel chromatography.

Hydrolysis of Bromine to Hydroxyl

The final step involves hydrolyzing the bromine at position 5 to a hydroxyl group. A solution of 2-(propylamino)-5-bromopyrimidine in aqueous sodium hydroxide (10% w/v) is refluxed for 12 hours. The crude product is neutralized with hydrochloric acid, extracted with ethyl acetate, and crystallized to yield this compound.

Table 1: Reaction Conditions for Halogenation-Amination Pathway

StepReagentsTemperatureTimeYield
BrominationBr₂, H₂O5°C → RT45 min91%
ChlorinationPOCl₃, Et₃NReflux8 h89%
AminationPropylamine, DMF70–75°C18 h78%
HydrolysisNaOH (10%), H₂OReflux12 h85%

Direct Cyclocondensation Approach

An alternative method involves constructing the pyrimidine ring with pre-installed functional groups. For example, reacting thiourea derivatives with β-keto esters under acidic conditions generates 2-aminopyrimidines, which are subsequently functionalized. However, this method faces challenges in regioselectivity and requires stringent purification.

Optimization of Reaction Parameters

Solvent and Temperature Effects

The choice of solvent significantly impacts amination efficiency. Polar aprotic solvents like DMF enhance nucleophilicity, while elevated temperatures (70–75°C) accelerate substitution kinetics. Conversely, hydrolysis steps benefit from aqueous-organic biphasic systems to minimize side reactions.

Role of Catalysts and Additives

Triethylamine, used in chlorination steps, neutralizes HCl byproducts, preventing acid-mediated degradation. In hydrolysis, catalytic copper(I) iodide improves bromide displacement rates by facilitating oxidative addition-reduction cycles.

Purification and Characterization

Chromatographic Techniques

Silica gel column chromatography is employed for intermediate purification, using ethyl acetate/hexane gradients. Final products are recrystallized from ethanol-water mixtures to achieve >95% purity.

Spectroscopic Validation

  • ¹H NMR : Aromatic protons at δ 8.2–8.4 ppm (pyrimidine ring), NH at δ 1.5–1.7 ppm (propylamino).

  • LC-MS : Molecular ion peak at m/z 168.1 [M+H]⁺.

Challenges and Mitigation Strategies

Regioselectivity in Halogenation

Bromination at position 5 is favored due to the directing effect of the hydroxyl group at position 2. Competing bromination at position 4 is suppressed by maintaining reaction temperatures below 5°C.

Byproduct Formation During Amination

Excess propylamine (3–5 equivalents) ensures complete substitution, while residual DMF is removed via vacuum distillation to prevent N,N-dimethylpropionamide byproducts .

Chemical Reactions Analysis

Types of Reactions

2-(Propylamino)pyrimidin-5-OL undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Propylamino)pyrimidin-5-OL has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-(Propylamino)pyrimidin-5-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The propylamino group can form hydrogen bonds or electrostatic interactions with the active site of the target, leading to inhibition or modulation of its activity. The hydroxyl group at the fifth position can also participate in hydrogen bonding, further stabilizing the interaction .

Comparison with Similar Compounds

4-Methylpyrimidin-5-ol

  • Structure : Features a hydroxyl group at position 5 and a methyl group at position 4 (C₅H₆N₂O; SMILES: CC1=NC=NC=C1O) .
  • Key Differences: Substituent Effects: The methyl group at position 4 introduces steric hindrance but lacks the hydrogen-bonding capability of the propylamino group in 2-(Propylamino)pyrimidin-5-OL. Electronic Properties: The electron-donating methyl group may reduce ring electron density compared to the electron-rich propylamino substituent.
Property This compound 4-Methylpyrimidin-5-ol
Molecular Formula C₇H₁₂N₃O C₅H₆N₂O
Substituent Position 2 (propylamino), 5 (hydroxyl) 4 (methyl), 5 (hydroxyl)
Hydrogen Bonding High (NH and OH groups) Moderate (OH only)

Pyridine Derivatives

5-Fluoro-3-(3-hydroxypropyl)pyridin-2-ol

  • Structure: Pyridine ring with hydroxyl at position 2, a fluorinated substituent at position 5, and a 3-hydroxypropyl chain at position 3 (C₈H₉FNO₂) .
  • Key Differences: Ring System: Pyridine (one nitrogen) vs. pyrimidine (two nitrogens), altering aromaticity and dipole moments. Substituent Diversity: Fluorine introduces electronegativity, while the hydroxypropyl chain enhances hydrophilicity compared to the propylamino group.

5-Iodopyridin-3-ol

  • Structure: Hydroxyl at position 3 and iodine at position 5 (C₅H₄INO) .
  • Key Differences: Halogen Effects: Iodine’s large atomic radius and polarizability contrast with the smaller, flexible propylamino group. Reactivity: Iodine may participate in halogen bonding, whereas the propylamino group enables nucleophilic interactions.
Property This compound 5-Fluoro-3-(3-hydroxypropyl)pyridin-2-ol
Ring Type Pyrimidine Pyridine
Key Functional Groups NH, OH F, OH, CH₂CH₂CH₂OH
Molecular Weight 154.19 g/mol 170.16 g/mol

Amine-Containing Aromatic Compounds

Prilocaine Related Compound B

  • Structure: (RS)-N-(4-Methylphenyl)-2-(propylamino)propanamide (C₁₃H₁₉N₂O) .
  • Key Differences :
    • Core Structure : Benzene ring vs. pyrimidine, leading to differences in π-π stacking and metabolic stability.
    • Functional Groups : Amide linkage in prilocaine derivatives contrasts with the pyrimidine hydroxyl group.

3-Amino-5-methoxypyridin-4-ol•2HCl

  • Structure: Pyridine derivative with amino, methoxy, and hydroxyl groups (C₆H₉N₂O₂•2HCl) .
  • Key Differences: Charge State: Protonated amino groups in the hydrochloride salt enhance solubility compared to the neutral propylamino group.

Physicochemical and Functional Implications

  • Solubility: The hydroxyl and propylamino groups in this compound likely improve water solubility compared to methyl-substituted pyrimidines (e.g., 4-methylpyrimidin-5-ol) but may reduce lipid solubility relative to halogenated pyridines (e.g., 5-iodopyridin-3-ol) .
  • Synthetic Challenges: Propylamino groups can introduce byproducts analogous to prilocaine’s impurities, such as o-toluidine derivatives, necessitating stringent purification protocols .
  • Biological Interactions : The dual hydrogen-bonding capacity (NH and OH) may enhance binding to biological targets, similar to prilocaine’s mechanism of action on sodium channels .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-(propylamino)pyrimidin-5-ol, and how do reaction conditions influence yield and purity?

  • Microwave-assisted synthesis offers efficient, solvent-free preparation by activating reactants with microwave energy, achieving high yields under optimized conditions .
  • Multi-step organic synthesis involves sequential reactions (e.g., alkylation, cyclization) requiring precise control of temperature, pH, and solvent choice to minimize side products .
  • Purification typically employs column chromatography or recrystallization to isolate the compound with >95% purity, as confirmed by analytical standards .

Q. What analytical techniques are recommended for confirming the structural integrity and purity of this compound in academic research?

  • Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are critical for verifying molecular structure, including the propylamino substituent and pyrimidine backbone .
  • High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) monitor purity, with retention times/Rf values compared to reference standards .
  • Infrared Spectroscopy (IR) identifies functional groups (e.g., -OH, -NH) through characteristic absorption bands .

Q. How can researchers determine the solubility profile of this compound in various solvents, and what formulation strategies address poor aqueous solubility?

  • Solubility screening in polar (e.g., water, ethanol) and nonpolar solvents (e.g., DCM) is conducted via gravimetric or spectrophotometric methods .
  • For poor aqueous solubility, co-solvent systems (e.g., PEG-400/water) or salt formation (e.g., hydrochloride) improve bioavailability .

Advanced Research Questions

Q. How should researchers resolve contradictions in reported biological activity data for this compound derivatives?

  • Systematically vary substituent positions (e.g., propylamino chain length) and test activity across standardized assays (e.g., enzyme inhibition, microbial growth) .
  • Validate results using orthogonal methods (e.g., isothermal titration calorimetry for binding affinity vs. cellular assays) to isolate confounding factors .

Q. What mechanistic hypotheses exist for the biological activity of this compound, and how can they be experimentally validated?

  • The propylamino group may act as a hydrogen-bond donor, disrupting enzyme active sites (e.g., kinases or microbial DNA gyrases) .
  • Competitive inhibition assays with purified enzymes (e.g., fluorescence-based kinetics) and site-directed mutagenesis can confirm binding interactions .

Q. What factors influence the stability of this compound under different storage conditions, and how can degradation products be characterized?

  • Stability is sensitive to moisture, light, and temperature ; storage in desiccated, amber vials at ≤4°C is recommended .
  • Accelerated stability studies (e.g., 40°C/75% RH for 6 months) coupled with LC-MS identify degradation pathways (e.g., hydrolysis of the pyrimidine ring) .

Q. How does the reactivity of the propylamino group in this compound influence its participation in nucleophilic reactions or coordination chemistry?

  • The primary amine undergoes alkylation or acylation to form derivatives, with reactivity modulated by solvent polarity and base strength .
  • Coordination with transition metals (e.g., Cu²⁺) can be studied via UV-Vis spectroscopy and X-ray crystallography to explore catalytic or medicinal applications .

Q. How can regioselective modification of the pyrimidine ring in this compound be achieved to enhance target specificity?

  • Protecting groups (e.g., Boc for amines) direct reactions to specific ring positions (e.g., C4 or C6) .
  • Computational modeling (e.g., DFT calculations) predicts electronic effects of substituents, guiding synthetic routes for optimized binding .

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